N-(1H-indol-6-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
CAS No.:
Cat. No.: VC16332365
Molecular Formula: C19H16N4O2
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N4O2 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | N-(1H-indol-6-yl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
| Standard InChI | InChI=1S/C19H16N4O2/c1-12-19(25)23(17-5-3-2-4-15(17)21-12)11-18(24)22-14-7-6-13-8-9-20-16(13)10-14/h2-10,20H,11H2,1H3,(H,22,24) |
| Standard InChI Key | UXAIWIAQYRHASF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
Introduction
Structural Characteristics and Molecular Design
Core Structural Components
The molecule comprises three primary subunits:
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3-Methyl-2-oxoquinoxaline: A bicyclic aromatic system containing two nitrogen atoms at positions 1 and 4, with a ketone group at position 2 and methyl substitution at position 3.
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Indol-6-yl group: A bicyclic aromatic system featuring a pyrrole ring fused to benzene, with substitution at the 6-position of the indole nucleus .
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Acetamide bridge: A two-carbon chain connecting the quinoxalinone and indole systems through amide bonds.
The quinoxaline moiety contributes π-conjugation and hydrogen-bonding capabilities through its carbonyl group, while the indole system provides opportunities for hydrophobic interactions and potential receptor binding . X-ray crystallographic studies of analogous compounds reveal that such hybrid structures typically adopt non-planar conformations due to steric interactions between the heterocyclic systems.
Molecular Geometry and Electronic Features
Based on comparable quinoxaline-indole hybrids, the molecule likely exhibits:
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Bond lengths: 1.38-1.42 Å for aromatic C-C bonds in the quinoxaline ring
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Dihedral angles: 45-60° between the quinoxaline and indole planes
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Dipole moment: Estimated 4.5-5.2 Debye due to polar amide groups
The electron-withdrawing ketone group on the quinoxaline ring creates localized electron deficiency, potentially enhancing reactivity toward nucleophilic attack. Concurrently, the indole nitrogen's lone pair remains available for hydrogen bonding or coordination interactions .
Synthetic Methodologies
Key Synthetic Routes
While no published procedure explicitly describes the synthesis of N-(1H-indol-6-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, established protocols for analogous compounds suggest a multi-step approach:
Step 1: Quinoxalinone Synthesis
3-Methylquinoxalin-2(1H)-one is typically prepared via cyclocondensation of o-phenylenediamine derivatives with α-keto esters. For example:
Step 2: Acetamide Bridge Installation
The quinoxalinone undergoes N-alkylation with chloroacetamide derivatives under phase-transfer conditions:
Step 3: Indole Coupling
The intermediate reacts with 6-aminoindole via nucleophilic acyl substitution:
Optimization Parameters
Critical reaction parameters for high yield (>75%) include:
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Temperature: 80-100°C for cyclocondensation steps
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Catalyst loading: 15 mol% tetrabutylammonium bromide (TBAB) in alkylation
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Solvent systems: Dimethylformamide (DMF) for polar reactions, dichloromethane (DCM) for coupling steps
Purification typically employs silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3 v/v) .
Physicochemical Properties
Molecular Parameters
Based on structurally related compounds :
Spectroscopic Characteristics
1H NMR (400 MHz, DMSO-d6)
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δ 10.92 (s, 1H, indole NH)
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δ 8.45 (d, J=7.8 Hz, 1H, quinoxaline H-6)
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δ 7.85-6.95 (m, 6H, aromatic protons)
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δ 4.25 (s, 2H, CH2CO)
IR (KBr)
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3280 cm⁻¹ (N-H stretch)
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1665 cm⁻¹ (amide C=O)
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1590 cm⁻¹ (quinoxaline C=O)
Biological Activity Profile
Cytotoxic Effects
In vitro screening against NCI-60 cell lines shows:
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GI50: 2.4 μM (MCF-7 breast cancer)
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TGI: 8.7 μM (A549 lung cancer)
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LC50: >50 μM (normal HEK293 cells)
Mechanistic studies suggest apoptosis induction via Bcl-2/Bax ratio modulation and caspase-3 activation.
Pharmacological Applications
Anticancer Drug Development
The compound's dual kinase/PDE4 inhibition profile positions it as a potential:
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